6-Bromoimidazo[1,2-a]pyrazin-3-amine
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound has been characterized through detailed structural analysis, revealing important insights into its three-dimensional arrangement and crystallographic properties. The compound exhibits a planar heterocyclic framework typical of fused ring systems, with the imidazo[1,2-a]pyrazine core displaying minimal deviation from planarity. The structural information derived from crystallographic databases indicates that the molecule adopts a configuration where the bromine atom is positioned at the 6-position of the imidazole ring, while the amino group occupies the 3-position of the pyrazine ring.
Crystallographic analysis of related bromoimidazo compounds has demonstrated that these molecules typically crystallize with multiple independent molecules in the asymmetric unit, often exhibiting root mean square deviations for all non-hydrogen atoms ranging from 0.016 to 0.024 Angstroms. The primary amine groups in such structures characteristically show pyramidal coordination geometry, which significantly influences their hydrogen bonding capabilities and intermolecular interactions. In crystalline forms, adjacent molecules are frequently linked through nitrogen-hydrogen to nitrogen hydrogen bonds, creating extended networks that contribute to the overall stability of the crystal structure.
The molecular dimensions and bond parameters of this compound can be understood through comparison with structurally related compounds. The presence of the bromine substituent introduces significant electronic effects that influence the overall molecular geometry, while the amino group at position 3 provides additional sites for intermolecular interactions. These structural features contribute to the compound's distinctive physical and chemical properties, making it an important target for detailed crystallographic investigations.
Spectroscopic Profiling (Proton and Carbon-13 Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides comprehensive information about its molecular structure and electronic environment. Mass spectrometric analysis reveals characteristic fragmentation patterns and molecular ion peaks that confirm the compound's molecular formula and structural integrity. The predicted collision cross section data for various adduct forms of the molecule demonstrates the compound's behavior under different ionization conditions.
Table 1: Mass Spectrometric Adduct Data for this compound
| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 212.97704 | 131.9 |
| [M+Na]⁺ | 234.95898 | 147.0 |
| [M-H]⁻ | 210.96248 | 136.1 |
| [M+NH₄]⁺ | 230.00358 | 153.2 |
| [M+K]⁺ | 250.93292 | 135.5 |
| [M+H-H₂O]⁺ | 194.96702 | 130.8 |
The collision cross section values provide valuable insights into the three-dimensional structure and molecular compactness of the compound under gas-phase conditions. These measurements are particularly useful for understanding how the bromine substituent and amino group influence the overall molecular shape and size.
Nuclear magnetic resonance spectroscopy serves as a powerful tool for elucidating the detailed structure of this compound. The proton nuclear magnetic resonance spectrum typically reveals characteristic chemical shifts corresponding to the aromatic protons of the heterocyclic system, while the amino group protons appear as exchangeable signals. The presence of the bromine atom significantly affects the electronic environment of neighboring carbon atoms, leading to distinctive chemical shift patterns in carbon-13 nuclear magnetic resonance spectra.
Infrared spectroscopy provides complementary structural information by identifying characteristic vibrational modes associated with specific functional groups within the molecule. The amino group typically exhibits characteristic stretching vibrations in the 3300-3500 wavenumber range, while the aromatic carbon-carbon and carbon-nitrogen stretching modes appear in the fingerprint region below 1600 wavenumbers. The presence of the bromine substituent introduces additional vibrational modes that can be used for structural confirmation and purity assessment.
Computational Modeling of Electronic Structure
Computational modeling approaches have provided significant insights into the electronic structure and properties of imidazo[1,2-a]pyrazine derivatives, including this compound. Density functional theory calculations have been extensively employed to understand the noncovalent intermolecular interactions and electronic characteristics of these heterocyclic systems. These computational studies have revealed important information about the electronic distribution, molecular orbital arrangements, and potential interaction sites within the molecule.
The application of dispersion-corrected density functional theory methods, particularly those incorporating Grimme's dispersion corrections and Austin-Petersson-Frisch functionals, has proven valuable for accurately describing the electronic structure of brominated imidazo[1,2-a]pyrazine compounds. These computational approaches provide detailed information about the frontier molecular orbitals, charge distribution patterns, and electronic properties that govern the compound's reactivity and interaction capabilities.
Table 2: Calculated Electronic Properties of this compound
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 213.035 g/mol | Experimental |
| Polar Surface Area | 56.21 Ų | Computational |
| Partition Coefficient (LogP) | 1.65520 | Computational |
| Exact Mass | 211.97000 | Experimental |
The computational modeling results indicate that the bromine substituent significantly influences the electronic properties of the molecule, particularly affecting the charge distribution and molecular orbital energies. The amino group at position 3 serves as an important electron-donating center, creating regions of enhanced electron density that can participate in various chemical interactions. These electronic characteristics are crucial for understanding the compound's potential biological activities and chemical reactivity patterns.
Time-dependent density functional theory calculations have also been employed to investigate the optical properties and electronic transitions of related imidazo[1,2-a]pyrazine systems. These studies provide valuable information about the ultraviolet-visible absorption characteristics and electronic excitation processes that occur within the molecular framework. The computational results help explain the relationship between molecular structure and optical properties, contributing to a comprehensive understanding of the compound's overall electronic behavior.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLIMNMMGNKLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743375 | |
| Record name | 6-Bromoimidazo[1,2-a]pyrazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767342-46-1 | |
| Record name | 6-Bromoimidazo[1,2-a]pyrazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 6-Bromoimidazo[1,2-a]pyrazin-3-amine is the P53 protein. P53 plays a pivotal role in tumor suppression by inducing cell-cycle arrest, apoptosis, or senescence. It is mutated in 50% of human cancers and in more than 70% of lung cancers, resulting in a loss of function of the wild-type P53 protein.
Mode of Action
This compound interacts with its target, the P53 protein, by inducing overexpression of the TP53 gene. This suggests a promising reactivation of the P53 mutant in non-small cell lung cancer (NSCLC) cell lines.
Biochemical Pathways
The affected pathway is the P53 pathway, which plays a crucial role in preventing cancer formation. By inducing cell cycle arrest, apoptosis, or senescence, P53 can keep the proliferation of damaged cells in check.
Biochemical Analysis
Biochemical Properties
6-Bromoimidazo[1,2-a]pyrazin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular signaling pathways, thereby modulating the activity of these pathways. The compound’s interactions with proteins often involve binding to specific active sites, leading to changes in protein conformation and function.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in non-small cell lung cancer cell lines, this compound has been found to induce cell-cycle arrest and apoptosis by reactivating the p53 tumor suppressor gene. Additionally, it can alter the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes. For instance, its interaction with the p53 protein results in the reactivation of this tumor suppressor, which in turn induces cell-cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and damage to tissues. Studies have identified threshold effects, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and efficacy, as well as its potential toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can influence its interactions with biomolecules and its overall biological activity.
Biological Activity
6-Bromoimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, focusing on its mechanism of action, target interactions, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 213.035 g/mol. The presence of a bromine atom at the 6-position contributes to its unique reactivity and biological properties. The compound is classified as an imidazole derivative, which is significant in medicinal chemistry due to its diverse applications in drug development .
The primary target of this compound is the P53 protein , a crucial tumor suppressor involved in regulating the cell cycle and preventing cancer formation. The compound induces overexpression of the TP53 gene , leading to several cellular effects:
- Cell Cycle Arrest : It triggers cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis : By reactivating the P53 pathway, it promotes programmed cell death in damaged cells .
- Senescence : The compound may also induce cellular senescence, further inhibiting cancer progression .
Anticancer Activity
Research indicates that this compound exhibits significant cytostatic activity against various cancer cell lines, particularly non-small cell lung cancer (NSCLC). In vitro studies demonstrate that it effectively induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Non-Small Cell Lung Cancer (A549) | 6.66 | Induction of P53-mediated apoptosis |
| Breast Cancer (MCF7) | 8.00 | Cell cycle arrest |
| Colorectal Cancer (HCT116) | 7.50 | Activation of tumor suppressor pathways |
The cytotoxic effects correlate with the compound's ability to inhibit key enzymes involved in cellular signaling pathways .
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. It has been evaluated against human coronaviruses, demonstrating inhibition of viral replication through interaction with viral proteases.
| Virus | EC50 (µM) | Target Enzyme |
|---|---|---|
| Human Coronavirus 229E | 4.00 | Viral protease |
| SARS-CoV-2 | 5.50 | Main protease |
Docking studies reveal that the compound binds effectively to viral proteases, disrupting their function and preventing viral replication .
Case Studies
- In Vitro Study on NSCLC : A study assessed the effects of this compound on A549 cells. The results indicated a significant reduction in cell viability with an IC50 value of 6.66 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells .
- Antiviral Efficacy Against Coronaviruses : In a recent study focusing on antiviral properties, this compound exhibited promising results against human coronavirus strains with an EC50 value of 4 µM. The mechanism involved competitive inhibition of viral proteases essential for viral maturation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of imidazo[1,2-a]pyrazin-3-amine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:
Table 1: Key Derivatives and Properties

Key Observations :
- Melting Points: Electron-donating groups (e.g., dimethylamino in 10i) increase melting points due to enhanced hydrogen bonding, while bulky substituents (e.g., cyclohexyl in 10j) reduce crystallinity .
- Biological Activity : Fluorine substituents (e.g., N,2-Bis(4-fluorophenyl) ) enhance antimalarial potency, likely due to improved target binding and metabolic stability . The bromine atom in the parent compound may similarly optimize kinase binding but requires direct comparative data.
Role of the Imidazo[1,2-a]pyrazine Core
Comparisons with related heterocycles highlight the scaffold's uniqueness:
- Imidazo[1,2-a]pyridine Analogues : Replacement of the pyrazine ring with pyridine (e.g., 8a ) reduces TDP1 inhibitory activity (IC50: 9.3 µM vs. 4.5 µM for 7b ), emphasizing the importance of the pyrazine nitrogen for target interaction .
- Benzo[d]imidazole Analogues : These show negligible activity (IC50 >100 µM), further underscoring the imidazo[1,2-a]pyrazine core's superiority in drug design .
Halogen Substitution Effects
Halogen substituents at position 6 modulate electronic properties and bioactivity:
Preparation Methods
Synthetic Route Overview
The general synthetic strategy involves cyclization reactions starting from appropriately substituted pyrazine derivatives and haloacetaldehydes or related reagents, followed by purification steps to isolate the target compound. The key step is the formation of the imidazo ring fused to the pyrazine core, with selective bromination and amination.
Preparation from 2-Amino-5-Bromopyridine Analogues (Related Methodology)
While direct literature on 6-bromoimidazo[1,2-a]pyrazin-3-amine is limited, closely related methods for synthesizing 6-bromoimidazo[1,2-a]pyridine derivatives provide a valuable foundation. According to a patented method for 6-bromoimidazo[1,2-a]pyridine synthesis, the reaction involves:
- Reacting 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde in the presence of a base (alkali) such as sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.
- The reaction proceeds in a suitable solvent (water, ethanol, methanol, or Virahol) at mild temperatures (25–50 °C) for 2–24 hours.
- After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed, dried over anhydrous sodium sulfate, and evaporated to yield a crude product.
- The crude product is purified by recrystallization from an ethyl acetate/normal hexane mixture (1:1 volume ratio) to obtain the pure 6-bromoimidazo derivative.
Reaction conditions and stoichiometry:
| Component | Molar Ratio (Typical) |
|---|---|
| 2-Amino-5-bromopyridine | 1 |
| 40% Monochloroacetaldehyde | 1.2 |
| Alkali (e.g., NaHCO3) | 1.2 |
| Solvent load (weight ratio) | 2-amino-5-bromopyridine : solvent = 4.5 : 5.8 |
Example experimental procedure:
- 51.9 g (300 mmol) of 2-amino-5-bromopyridine is mixed with 70.7 g (360 mmol) of 40% monochloroacetaldehyde aqueous solution, 30.2 g (360 mmol) sodium bicarbonate, and 66.9 g ethanol.
- The mixture is stirred at 55 °C for 5 hours.
- After solvent removal, the residue is extracted with ethyl acetate and washed with water.
- Drying and rotary evaporation yield a brown oil that crystallizes upon cooling.
- Recrystallization affords 6-bromoimidazo[1,2-a]pyridine with a yield of approximately 72% and melting point 76.5–78.0 °C.
Although this example is for the pyridine analog, the methodology is adaptable for pyrazine derivatives, including this compound, by using appropriately substituted pyrazine starting materials.
Preparation of this compound via Pyrazine Precursors
A more direct approach to the pyrazine analog involves:
- Starting from 2-amino-3,5-dibromopyrazine , which can be synthesized by bromination of 2-aminopyrazine using N-bromosuccinimide (NBS) in DMSO at low temperature.
- Subsequent reaction of 2-amino-3,5-dibromopyrazine with chloroacetaldehyde (50% aqueous solution) in isopropyl alcohol under reflux for 24 hours leads to cyclization forming 6,8-dibromoimidazo[1,2-a]pyrazine .
- Purification by extraction and column chromatography yields the dibromoimidazo derivative.
- Selective amination or dehalogenation at the 8-position can then afford the this compound.
| Step | Conditions |
|---|---|
| Bromination | NBS, DMSO/H2O, 0–15 °C, 6 h |
| Cyclization | 50% chloroacetaldehyde, reflux IPA, 24 h |
| Purification | Extraction, drying, column chromatography |
This method is supported by spectral data confirming the structure of intermediates and the final product.
Mechanistic Insights and Catalysis
The formation of imidazo[1,2-a]pyrazine rings generally proceeds via:
- Initial nucleophilic attack of the amino group on the aldehyde carbonyl carbon.
- Intramolecular cyclization facilitated by the halogen substituents.
- Elimination of water to form the fused imidazo ring.
Theoretical studies on related imidazo[1,2-a]pyrazine-3,6-diones indicate that pyrolysis or silica-catalyzed processes can enhance cyclization by lowering activation barriers, although these conditions are more relevant for dione derivatives than for amino-substituted compounds.
Summary Table of Preparation Methods
Research Findings and Notes
- The alkali-mediated method provides a high-purity product under mild and scalable conditions, suitable for both laboratory and industrial synthesis.
- Choice of base and solvent affects reaction rate and yield; sodium bicarbonate in ethanol is effective.
- Recrystallization from ethyl acetate/hexane mixtures enhances purity and crystallinity.
- Bromination of pyrazine precursors must be carefully controlled to avoid over-bromination or side reactions.
- Mechanistic studies suggest that catalysis (e.g., silica) can lower activation energies but are more relevant for related bicyclic amidines rather than the amino-substituted target compound.
- Spectral data (NMR, melting points) confirm the structure and purity of intermediates and final products.
Q & A
Q. What are the established synthetic routes for 6-Bromoimidazo[1,2-a]pyrazin-3-amine, and how can purification be optimized?
The compound is synthesized via multicomponent reactions such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which enables efficient construction of the imidazo[1,2-a]pyrazine core. For example, iodine-catalyzed cyclization of 2-aminopyrazine derivatives with aldehydes and isocyanides yields substituted imidazo[1,2-a]pyrazin-3-amine analogs . Purification often involves suspending crude products in ethyl acetate (EtOAc) at elevated temperatures, followed by cooling and filtration to isolate high-purity solids (e.g., 70% yield reported for similar derivatives) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR provide structural confirmation, with characteristic shifts for the bromine-substituted pyrazine ring (e.g., δ~7.98 ppm for H-6 in aromatic regions) .
- Mass Spectrometry (ESI-HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 312.1462) .
- FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm) and correlates vibrational modes with structural features .
Q. How can reaction yields be optimized during synthesis?
Yield optimization requires precise stoichiometry, solvent selection (e.g., ethanol or EtOAc), and controlled reaction temperatures. For instance, maintaining a 1:1:1 molar ratio of aldehyde, aminopyrazine, and isocyanide in ethanol under reflux improves cyclization efficiency . Post-synthesis, thermal suspension in EtOAc followed by gradient cooling enhances crystallinity and purity .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine atom at position 6 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl moieties. For example, Pd-catalyzed cross-coupling with cyclohexanethiols generates sulfur-containing analogs, enhancing diversity for structure-activity relationship (SAR) studies . Computational modeling (DFT) can predict regioselectivity and electronic effects of substituents on coupling efficiency .
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies in IC values (e.g., anti-malarial activity against P. falciparum strains) may arise from assay conditions (e.g., parasite strain variability, solvent effects). Normalizing data using internal controls (e.g., chloroquine as a reference) and validating via dose-response curves across multiple replicates improve reliability. Structural analogs with minor modifications (e.g., fluorophenyl vs. nitro groups) should be compared to identify pharmacophore requirements .
Q. How can computational methods predict binding affinities to target proteins like BRD4?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions between the compound’s bromine moiety and hydrophobic pockets in BRD4’s acetyl-lysine binding site. Free energy calculations (MM/PBSA) quantify binding energies, while QSAR models correlate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental inhibition data .
Q. What crystallographic approaches determine the compound’s structure and polymorphism?
Single-crystal X-ray diffraction (SXRD) with SHELX software refines atomic coordinates and thermal parameters. High-resolution data (≤1.0 Å) are essential for resolving bromine’s anisotropic displacement parameters. Twinning or polymorphism can be addressed using SHELXL’s TWIN/BASF commands .
Q. How are thermal stability and optical properties evaluated for material science applications?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C) .
- UV-Vis-NIR Spectroscopy : Measures optical transparency and bandgap (e.g., λ~360 nm absorption for nitro derivatives) .
- Z-Scan Technique : Quantifies third-order nonlinear optical properties (e.g., nonlinear refractive index ~10 cm/W) using a He-Ne laser .
Q. What challenges arise in interpreting HMBC data for structural elucidation?
Long-range H-C correlations in HMBC spectra require careful assignment to avoid misinterpreting coupling through non-conjugated systems. For example, correlations between H-6 (δ~7.98 ppm) and C-3 (δ~138.96 ppm) confirm the imidazo[1,2-a]pyrazine scaffold, but overlapping signals may necessitate 2D TOCSY or NOESY validation .
Q. How can SAR studies guide the design of anti-malarial derivatives?
Analogs with electron-withdrawing groups (e.g., -NO) at the 4-position exhibit enhanced activity against drug-resistant P. falciparum (IC <100 nM). Introducing hydrophobic substituents (e.g., cyclohexyl) improves membrane permeability, while maintaining hydrogen-bond donors (e.g., -NH) optimizes target engagement .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

